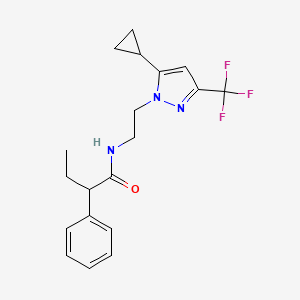

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide

Description

Properties

IUPAC Name |

N-[2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]ethyl]-2-phenylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F3N3O/c1-2-15(13-6-4-3-5-7-13)18(26)23-10-11-25-16(14-8-9-14)12-17(24-25)19(20,21)22/h3-7,12,14-15H,2,8-11H2,1H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYVLADLRGLHHPO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=CC(=N2)C(F)(F)F)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F3N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide involves multi-step procedures, starting with the formation of the pyrazole ring and subsequent functionalization. Key reaction conditions include:

Cyclization: : Using hydrazine and a diketone to form the pyrazole ring.

Alkylation: : Introducing the trifluoromethyl group through electrophilic substitution.

Coupling: : Connecting the pyrazole moiety with the butanamide derivative.

Industrial Production Methods

Industrial synthesis scales up these methods with optimized reaction conditions:

Continuous Flow Chemistry: : Enhances yield and efficiency.

Catalysis: : Utilizes metal catalysts to accelerate specific reaction steps.

Purification: : Employs chromatographic techniques to isolate the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide undergoes several types of chemical reactions, including:

Oxidation: : Typically forms oxo derivatives under mild conditions.

Reduction: : Converts to amine derivatives using reducing agents.

Substitution: : Facilitates halogenation or nitration at specific positions.

Common Reagents and Conditions

Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: : Halogens like chlorine and bromine, nitric acid for nitration.

Major Products

Oxidized Products: : Oxo-functionalized derivatives.

Reduced Products: : Amino-functionalized derivatives.

Substituted Products: : Halogenated or nitrated compounds.

Scientific Research Applications

Chemistry

Synthesis Intermediates: : Serves as a key building block in complex organic syntheses.

Catalysis: : Participates in catalytic cycles for specific chemical transformations.

Biology

Enzyme Inhibitors: : Functions as a potent inhibitor in biochemical assays.

Biological Probes: : Used to study biological pathways and interactions.

Medicine

Pharmaceuticals: : Investigated for potential therapeutic properties.

Drug Design: : Acts as a lead compound in the development of new drugs.

Industry

Material Science: : Involved in the synthesis of advanced materials.

Agrochemicals: : Utilized in the development of crop protection agents.

Mechanism of Action

Effects

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide interacts with molecular targets such as enzymes and receptors, modulating their activity. This interaction can either inhibit or activate specific biological pathways, leading to its observed effects.

Molecular Targets and Pathways

Enzymes: : Targets specific enzymes, altering their catalytic activities.

Receptors: : Binds to receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

N-(5-chloro-2-methoxyphenyl)-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)butanamide ()

- Core Structure : Features a pyrazole ring with three methyl groups (positions 3, 4, 5) instead of cyclopropyl and trifluoromethyl groups.

- Substituents : The amide chain terminates in a 5-chloro-2-methoxyphenyl group, contrasting with the simpler phenyl group in the target compound.

- Functional Implications :

- The trimethylpyrazole lacks the electron-withdrawing -CF₃ group, reducing its metabolic resistance compared to the target compound.

- The chloro-methoxyphenyl group may enhance halogen bonding but reduce solubility due to increased hydrophobicity.

2-(5-Phenyl-1H-pyrazol-3-yl)-N,N,N-trimethylacetamide ()

- Core Structure : A pyrazole ring substituted with a phenyl group at position 5 and an acetamide group at position 3.

- Key Differences :

- The acetamide is quaternized (N,N,N-trimethyl), increasing polarity and reducing membrane permeability compared to the target’s unmodified amide.

- Absence of cyclopropyl and trifluoromethyl groups diminishes steric and electronic effects critical for target specificity.

N-4-(2-(Methyl(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino)thiazol-4-yl)phenylamide ()

- Hybrid Structure : Integrates pyrazole with a thiazole ring, creating a bicyclic system.

Functional Group Analysis

Biological Activity

N-(2-(5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-2-phenylbutanamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound is characterized by its unique structure, which includes a pyrazole ring and a trifluoromethyl group. The molecular formula is , with a molecular weight of approximately 320.34 g/mol. Its structural features contribute to its biological activity, particularly in modulating various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes in the body. Research indicates that compounds with similar structures exhibit:

- Antimicrobial Activity : Pyrazole derivatives have shown significant antibacterial and antifungal properties against various pathogens, including Staphylococcus aureus and Candida albicans .

- Anti-inflammatory Effects : Compounds in this class may inhibit inflammatory pathways, potentially benefiting conditions like arthritis and other inflammatory diseases.

- CNS Activity : Some pyrazole derivatives are known to affect neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Biological Activity Data

A summary of biological activities associated with similar compounds is provided below:

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of several pyrazole derivatives, including those structurally similar to this compound. The results demonstrated that these compounds exhibited varying degrees of activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined, showing significant activity against resistant strains like MRSA .

Case Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory potential of pyrazole derivatives in murine models. The study found that treatment with these compounds led to decreased levels of pro-inflammatory cytokines, suggesting their utility in managing chronic inflammatory conditions .

Q & A

Q. Basic

- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., cyclopropyl CH₂ at δ 1.2–1.5 ppm, trifluoromethyl at δ ~120 ppm in ¹³C) and confirms amide bond formation .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ for C₂₀H₂₂F₃N₃O expected at m/z 402.1692) .

- HPLC : Purity assessment using C18 columns with acetonitrile/water mobile phases (retention time ~8–10 min under gradient elution) .

How should researchers address contradictory reports on this compound’s biological activity across different assays?

Advanced

Contradictions often arise from assay-specific variables:

- Cell Line Variability : Test activity in multiple lines (e.g., HEK293 vs. HeLa) to rule out cell-type-specific effects .

- Concentration Gradients : Use dose-response curves (0.1–100 µM) to identify IC₅₀ discrepancies.

- Assay Conditions : Compare results under normoxic vs. hypoxic conditions, as oxygen levels may modulate trifluoromethyl group interactions .

- Control Compounds : Include structurally similar analogs (e.g., pyrazole-thiophene derivatives) to isolate structure-activity relationships .

What computational strategies predict the compound’s binding affinity to target proteins?

Q. Advanced

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with proteins like COX-2 or kinases. Focus on the trifluoromethyl group’s hydrophobic interactions and the pyrazole’s hydrogen-bonding potential .

- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Monitor RMSD values (<2 Å for stable binding) .

- QSAR Models : Train models using datasets of pyrazole derivatives to correlate substituents (e.g., cyclopropyl vs. methyl) with bioactivity .

What methodologies resolve challenges in scaling up the synthesis for preclinical studies?

Q. Advanced

- Flow Chemistry : Implement continuous-flow reactors for exothermic steps (e.g., cyclization) to improve safety and yield .

- Catalyst Recycling : Use immobilized Pd nanoparticles for Suzuki-Miyaura couplings to reduce metal contamination .

- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) in alkylation steps to enhance sustainability .

How can researchers validate the metabolic stability of this compound in vitro?

Q. Advanced

- Liver Microsome Assays : Incubate with human liver microsomes (1 mg/mL) and NADPH for 60 min. Monitor degradation via LC-MS/MS and calculate half-life (t₁/₂) .

- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess inhibition potential at 10 µM .

- Structural Modifications : Introduce electron-withdrawing groups (e.g., nitro) on the phenyl ring to reduce oxidative metabolism .

What strategies differentiate the compound’s mechanism of action from structurally related analogs?

Q. Advanced

- Target Deconvolution : Employ CRISPR-Cas9 knockout libraries to identify essential genes for activity .

- Phosphoproteomics : Use SILAC labeling and LC-MS/MS to map kinase inhibition profiles .

- Mutagenesis Studies : Engineer target proteins (e.g., point mutations in ATP-binding pockets) to pinpoint binding residues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.